N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-3-6-17(7-4-15)23(31)21-13-29(25-20(24(21)32)12-5-16(2)27-25)14-22(30)28-19-10-8-18(26)9-11-19/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJAWFWHZJSFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl and methylbenzoyl groups. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
In biological research, N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is investigated for its potential to inhibit specific enzymes or bind to receptors. This makes it a valuable tool in biochemical assays aimed at understanding enzyme kinetics or receptor-ligand interactions.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further exploration.
- Antimicrobial Properties : The presence of the naphthyridine core may enhance antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies indicate that derivatives of naphthyridine compounds can inhibit cancer cell proliferation, warranting further research into this compound's efficacy.
Industrial Applications
Due to its unique chemical properties, this compound may find applications in developing new materials such as polymers or coatings that require specific chemical stability or reactivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of naphthyridine compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibition highlighted that compounds similar to this compound effectively inhibited target enzymes crucial for metabolic processes in pathogenic bacteria.
Case Study 3: Material Science
In material science applications, studies have explored using this compound in creating advanced coatings that demonstrate enhanced durability and resistance to environmental degradation due to their unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous acetamide derivatives reported in recent literature. Below is a detailed analysis:
Structural Analogues and Core Heterocycles
Key Observations :
- The 1,8-naphthyridine core in the target compound offers greater planarity and electron-deficient character compared to the 1,2,3-triazole (moderately aromatic) and pyrazolone (non-aromatic, flexible) cores . This difference influences binding affinity and metabolic stability.
Spectroscopic and Crystallographic Data
Key Observations :
- The target compound’s amide group is expected to adopt a planar conformation, similar to the pyrazolone derivative in , which forms R22(10) hydrogen-bonded dimers.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
The synthesis typically involves multi-step reactions, starting with the construction of the 1,8-naphthyridinone core, followed by functionalization with the 4-methylbenzoyl and 4-chlorophenylacetamide groups. Key steps include:
- Cyclization : Use of DMF or DMSO as solvents under reflux (80–120°C) to form the naphthyridinone core .
- Coupling Reactions : Amide bond formation via nucleophilic substitution, facilitated by sodium carbonate or triethylamine as a base .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Methodological Tip : Optimize reaction time and temperature using Design of Experiments (DoE) to minimize side products (e.g., incomplete substitution or oxidation byproducts) .
Q. How can researchers characterize the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C7 and C3-benzoyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~465.9 g/mol) and detect isotopic patterns for chlorine .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding motifs (e.g., dimerization via N–H⋯O interactions) .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme Inhibition Screens : Test against kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cellular Viability Assays : Use MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Lipophilicity Assessment : Calculate logP (predicted ~3.2) to correlate with membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?
Case Study : Discrepancies in IC₅₀ values for analogs with fluorophenyl vs. chlorophenyl groups may arise from:
- Electron-Withdrawing Effects : Chlorine’s stronger -I effect enhances electrophilicity at the naphthyridinone core, improving target binding .
- Steric Hindrance : Bulkier substituents (e.g., ethylphenyl) may disrupt π-π stacking with hydrophobic enzyme pockets .
Methodological Approach : - Perform molecular docking (e.g., AutoDock Vina) to compare binding poses .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies are effective for elucidating its mechanism of action (MoA) in complex biological systems?
- Target Identification : Use affinity chromatography (immobilized compound) or photoaffinity labeling to capture interacting proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., apoptosis or cell-cycle arrest markers) .
- In Vivo Validation : Zebrafish xenograft models to assess tumor suppression and off-target effects .
Q. How should researchers address discrepancies in experimental reproducibility across labs?
Common Issues :
- Solvent Traces : Residual DMF in final product alters bioassay results. Mitigate via strict lyophilization protocols .
- Batch Variability : Use qNMR to standardize compound purity (>98%) across batches .
Statistical Framework : Apply Grubbs’ test to identify outliers in dose-response datasets .
Q. What computational methods are suitable for predicting its metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and hERG liability .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
- Toxicophore Mapping : Flag structural alerts (e.g., Michael acceptors) using DEREK Nexus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
